

JH-II-127: A Technical Guide to its Binding Affinity with LRRK2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	JH-II-127	
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This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity of the selective inhibitor **JH-II-127** to Leucine-rich repeat kinase 2 (LRRK2). This document outlines quantitative binding data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Binding Affinity Data

JH-II-127 is a potent and selective, orally bioavailable, and brain-penetrant inhibitor of LRRK2. [1][2][3] Its inhibitory activity has been quantified against wild-type LRRK2 and several mutant forms associated with Parkinson's disease. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

LRRK2 Variant	IC50 (nM)
Wild-Type (WT)	6.6[1][2][4][5][6]
G2019S Mutant	2.2[1][2][4][5][6]
A2016T Mutant	47.7[1][4][5][6]
G2019S + A2016T Double Mutant	3,080[6]

Experimental Protocols



The binding affinity of **JH-II-127** to LRRK2 is primarily determined through in vitro kinase assays. These assays measure the ability of the inhibitor to block the phosphorylation of a substrate by the LRRK2 enzyme.

In Vitro LRRK2 Kinase Assay

A common method to determine the IC50 of LRRK2 inhibitors involves a radiometric assay using $[y^{-32}P]ATP.[7][8]$

Materials:

- Recombinant LRRK2 protein (e.g., GST-LRRK2[970-2527])
- Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 2 mM DTT)
- Substrate (e.g., Myelin Basic Protein (MBP) or a peptide substrate like LRRKtide)[9]
- ATP solution (a mixture of unlabeled ATP and [y-32P]ATP)
- JH-II-127 at various concentrations
- Phosphocellulose paper or polyacrylamide gels
- Phosphorimager or scintillation counter

Procedure:

- Reaction Setup: The kinase reaction is typically prepared in a microcentrifuge tube or a
 multi-well plate. Recombinant LRRK2 enzyme is mixed with the kinase buffer and the
 substrate.
- Inhibitor Addition: **JH-II-127**, diluted to a range of concentrations, is added to the reaction mixture. A control reaction with no inhibitor (or vehicle, e.g., DMSO) is also prepared.
- Initiation of Reaction: The kinase reaction is initiated by the addition of the ATP solution containing [γ-³²P]ATP. The final ATP concentration is typically kept close to the Michaelis constant (Km) to ensure accurate IC50 determination.



- Incubation: The reaction mixture is incubated at 30°C for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
- Termination of Reaction: The reaction is stopped by adding a solution like phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper, which binds the phosphorylated substrate.
- Washing: The phosphocellulose paper is washed multiple times with a dilute phosphoric acid solution to remove unincorporated [y-32P]ATP.
- Detection and Quantification: The amount of radioactivity incorporated into the substrate is quantified using a phosphorimager or a scintillation counter.
- Data Analysis: The percentage of inhibition at each concentration of JH-II-127 is calculated relative to the control. The IC50 value is then determined by fitting the data to a doseresponse curve.

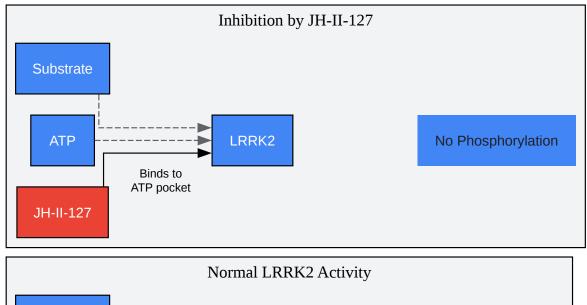
Cell-Based Assays for LRRK2 Inhibition

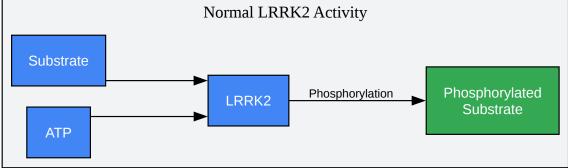
The inhibitory activity of **JH-II-127** has also been confirmed in cellular models. In these experiments, cells expressing LRRK2 (wild-type or mutant forms) are treated with the inhibitor. The level of LRRK2 autophosphorylation at sites such as Ser910 and Ser935, or the phosphorylation of downstream substrates, is then measured by immunoblotting.[6][10] **JH-II-127** has been shown to substantially inhibit the phosphorylation of Ser910 and Ser935 in various cell types at concentrations of 0.1–0.3 µM.[6][10]

Visualizations LRRK2 Inhibition by JH-II-127

The following diagram illustrates the mechanism of action of **JH-II-127** in inhibiting LRRK2 kinase activity.







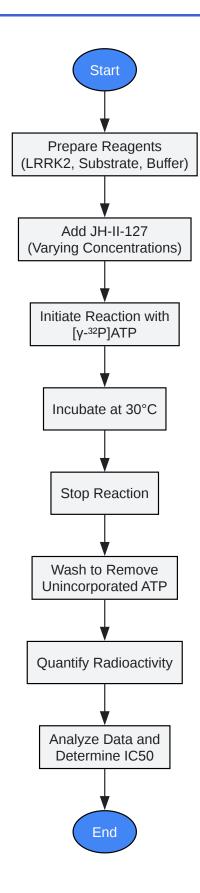
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Caption: Mechanism of LRRK2 inhibition by JH-II-127.

Experimental Workflow for IC50 Determination

The flowchart below outlines the key steps in an in vitro kinase assay to determine the IC50 of an inhibitor.





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Caption: Workflow for in vitro determination of LRRK2 inhibitor IC50.



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- To cite this document: BenchChem. [JH-II-127: A Technical Guide to its Binding Affinity with LRRK2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608186#jh-ii-127-binding-affinity-to-lrrk2]

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